molecular formula C16H16N2O4 B1660869 Ethane-1,2-diyl bis(phenylcarbamate) CAS No. 849-98-9

Ethane-1,2-diyl bis(phenylcarbamate)

Cat. No.: B1660869
CAS No.: 849-98-9
M. Wt: 300.31 g/mol
InChI Key: CDXMAGRZSRSJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethane-1,2-diyl bis(phenylcarbamate) is a chemical reagent featuring a central ethane-1,2-diyl core symmetrically functionalized with phenylcarbamate groups. This structure classifies it as a bis(carbamate) synthon, making it a valuable building block in synthetic organic chemistry and materials science research. Phenylcarbamates are known for their stability over time, allowing for preparation and storage on a large scale, yet they are reactive under specific conditions to form more complex structures . The primary research application of this compound and its analogs is as a precursor for the synthesis of ureas . Phenylcarbamates of primary amines can react with other amines to form urea linkages, a transformation that is highly valuable for creating peptidomimetics and cyclic peptides, which are important in medicinal chemistry for inhibiting protein-protein interactions . The mechanism of this reaction for primary amine-derived carbamates is believed to proceed via an E1cb-type mechanism, potentially involving a reactive isocyanate intermediate . This reagent is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849-98-9

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)ethyl N-phenylcarbamate

InChI

InChI=1S/C16H16N2O4/c19-15(17-13-7-3-1-4-8-13)21-11-12-22-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

CDXMAGRZSRSJLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OCCOC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC(=O)NC2=CC=CC=C2

Other CAS No.

849-98-9

Origin of Product

United States

Synthetic Methodologies for Ethane 1,2 Diyl Bis Phenylcarbamate and Analogues

Direct Synthesis Routes via N-Substituted Trichloroacetamides (NTCAs) and Polyols

A principal and effective method for the synthesis of Ethane-1,2-diyl bis(phenylcarbamate) involves the reaction of a suitable polyol, namely ethylene (B1197577) glycol, with an N-substituted trichloroacetamide, specifically N-phenyl-2,2,2-trichloroacetamide. nih.govacs.org This approach leverages the function of NTCAs as "blocked" or "masked" isocyanates. nih.govacs.orgwikipedia.orgkobe-u.ac.jp The core reaction proceeds through a base-catalyzed condensation, where the NTCA reacts with the alcohol moieties of the polyol, leading to the formation of the carbamate (B1207046) linkages and the elimination of chloroform (B151607). nih.govwikipedia.org This method provides a direct route to the desired bis-carbamate structure.

The synthesis of Ethane-1,2-diyl bis(phenylcarbamate) has been successfully demonstrated using N-phenyl-2,2,2-trichloroacetamide and ethylene glycol, yielding the final product. nih.govacs.org

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency of the synthesis of Ethane-1,2-diyl bis(phenylcarbamate) from N-phenyl-2,2,2-trichloroacetamide and ethylene glycol is highly dependent on the reaction conditions. Research has identified specific parameters that favor high yields of the desired product.

Temperature: The reaction is typically conducted at elevated temperatures to facilitate the condensation process. A proven effective temperature for this synthesis is 80 °C. nih.gov

Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Acetonitrile (CH₃CN) has been successfully employed as the solvent for this transformation. nih.gov

Catalysis: A strong organic base is essential to catalyze the condensation reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for this process. nih.gov The base is thought to proceed by promoting the initial formation of an isocyanate intermediate from the NTCA, which then rapidly reacts with the alcohol. nih.govwikipedia.org

A specific example of the optimized conditions for the synthesis of Ethane-1,2-diyl bis(phenylcarbamate) is detailed in the table below.

ParameterConditionReference
NTCA PrecursorN-phenyl-2,2,2-trichloroacetamide nih.gov
PolyolEthylene Glycol (EG) nih.gov
Catalyst1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov
SolventAcetonitrile (CH₃CN) nih.gov
Temperature80 °C nih.gov
Yield73% nih.govacs.org

Investigation of Precursor Reactivity and Selectivity

The reactivity of N-substituted trichloroacetamides and the selectivity of their reactions with polyols are influenced by the electronic properties of the substituents on the NTCA and the structure of the alcohol.

Reactivity of NTCAs: NTCAs bearing electron-withdrawing groups on the nitrogen substituent tend to be more reactive. For instance, N-fluoroalkyl-substituted NTCAs have been shown to accelerate the carbamate formation reaction. nih.govnih.gov In contrast, N-aryl NTCAs, such as N-phenyl-2,2,2-trichloroacetamide, are also effective precursors for the synthesis of the corresponding carbamates. nih.govacs.org The reaction of N-phenyl-2,2,2-trichloroacetamide with ethylene glycol proceeds in good yield, demonstrating its sufficient reactivity under the optimized conditions. nih.govacs.org However, reactions with sterically hindered alcohols, such as isopropyl and tert-butyl alcohol, did not yield the desired carbamates, instead favoring the formation of diphenylurea as the sole product. nih.gov

Selectivity with Polyols: In the context of bis-carbamate synthesis, the reaction must proceed at both hydroxyl groups of the diol. The successful synthesis of Ethane-1,2-diyl bis(phenylcarbamate) in a 73% yield indicates that N-phenyl-2,2,2-trichloroacetamide reacts effectively with both primary hydroxyl groups of ethylene glycol. nih.govacs.org The use of a stoichiometric amount of the NTCA relative to the hydroxyl groups of the polyol is crucial for achieving the desired bis-functionalization.

Photochemical Approaches to Carbamate Precursors

An innovative and sustainable approach to the synthesis of NTCAs, the direct precursors for Ethane-1,2-diyl bis(phenylcarbamate), involves photochemical methods. This strategy circumvents the use of hazardous reagents traditionally employed for the synthesis of these intermediates.

In Situ Generation of NTCAs from Tetrachloroethylene (B127269)

N-substituted trichloroacetamides can be synthesized in high yields through the in situ photo-on-demand trichloroacetylation of amines using tetrachloroethylene (TCE) as the starting material. nih.govacs.orgwikipedia.orgkobe-u.ac.jp This process involves the photo-irradiation of a TCE solution containing an amine or its hydrochloride salt, under oxygen bubbling and at temperatures above 70 °C, typically using a low-pressure mercury lamp. nih.govacs.orgwikipedia.org

The mechanism involves the photochemical oxidation of TCE to produce trichloroacetyl chloride (TCAC), a highly toxic and corrosive compound. nih.govacs.org This highly reactive intermediate then immediately reacts in situ with the amine present in the solution to afford the corresponding NTCA. nih.govacs.orgwikipedia.org For the synthesis of the precursor to Ethane-1,2-diyl bis(phenylcarbamate), aniline (B41778) (as anilinium chloride) is used as the amine, which upon reaction with the photogenerated TCAC, yields N-phenyl-2,2,2-trichloroacetamide. nih.govacs.org This photochemical method is advantageous as it can be applied to a wide range of amines, including those with low nucleophilicity. nih.govwikipedia.org

Scope and Limitations of Photochemical Routes for Bis-Carbamate Synthesis

The photochemical generation of NTCAs presents a modern and efficient route for accessing precursors for bis-carbamate synthesis.

Scope: This method has a broad scope, successfully applied to various aliphatic and aromatic amines, including those with electron-withdrawing groups and even amine hydrochlorides. nih.govacs.org The in situ generation of the highly reactive trichloroacetylating agent avoids the need to handle and store toxic compounds like TCAC. nih.gov The subsequent conversion of the photochemically generated NTCA to the bis-carbamate has been demonstrated for Ethane-1,2-diyl bis(phenylcarbamate). nih.govacs.org

Limitations: Despite its advantages, the photochemical route has several limitations. The process involves the generation of highly toxic and corrosive byproducts, such as phosgene (B1210022) (COCl₂) and hydrogen chloride (HCl), which require careful handling and trapping systems. nih.gov The scalability of photochemical reactions can be challenging due to the Beer-Lambert law, which dictates that light penetration decreases with increasing reactor size and concentration, potentially leading to non-uniform irradiation and reduced efficiency on an industrial scale. Furthermore, some substrates may be prone to photodegradation under the reaction conditions. For instance, the direct photochemical reaction with aniline resulted in a low yield of the desired NTCA due to the formation of aniline black through oxidation. nih.govacs.org Using the hydrochloride salt of aniline can mitigate this side reaction. nih.govacs.org

Base-Catalyzed Condensation Pathways

Base-catalyzed condensation is a cornerstone of the synthetic methodologies for Ethane-1,2-diyl bis(phenylcarbamate), particularly when utilizing NTCA precursors. The mechanism is believed to involve the base-induced elimination of chloroform from the NTCA to form a highly reactive isocyanate intermediate. nih.govwikipedia.org This isocyanate then undergoes a rapid nucleophilic addition reaction with the hydroxyl groups of the polyol. nih.govwikipedia.org Strong, non-nucleophilic organic bases like DBU are particularly effective in promoting this transformation. nih.gov

While the NTCA route is well-documented for this specific compound, other base-catalyzed pathways are fundamental to carbamate synthesis in general. These include the direct reaction of diols with isocyanates. In this more traditional approach, a diisocyanate or two equivalents of a monoisocyanate (like phenyl isocyanate) would react with ethylene glycol in the presence of a base catalyst to form the bis-carbamate. Another potential, though less direct, base-catalyzed route could involve the reaction of a diol with urea (B33335) at elevated temperatures, which can lead to the formation of carbamates, although this method is more commonly associated with the synthesis of cyclic carbonates from 1,2-diols.

Mechanistic Insights into Base-Catalyzed Carbamate Formation

The formation of carbamates from alcohols and isocyanates can be significantly accelerated by base catalysis. The generally accepted mechanism involves the activation of the alcohol by the base. In the context of synthesizing Ethane-1,2-diyl bis(phenylcarbamate) from ethylene glycol and phenyl isocyanate, a base catalyst (B:) would deprotonate the hydroxyl group of ethylene glycol, increasing its nucleophilicity.

The proposed mechanistic steps are as follows:

Activation of the Alcohol: The base catalyst reversibly interacts with the hydroxyl group of ethylene glycol to form a more nucleophilic alkoxide intermediate.

HO-CH₂-CH₂-OH + B: ⇌ ⁻O-CH₂-CH₂-OH + BH⁺

Nucleophilic Attack: The activated alkoxide then attacks the electrophilic carbon of the isocyanate group of phenyl isocyanate. This leads to the formation of a tetrahedral intermediate.

⁻O-CH₂-CH₂-OH + C₆H₅-N=C=O → C₆H₅-N⁻-C(=O)O-CH₂-CH₂-OH

Proton Transfer: The intermediate is then protonated, often by the protonated base (BH⁺), to yield the carbamate and regenerate the catalyst.

C₆H₅-N⁻-C(=O)O-CH₂-CH₂-OH + BH⁺ → C₆H₅-NH-C(=O)O-CH₂-CH₂-OH + B:

This process occurs sequentially for both hydroxyl groups of ethylene glycol to form the final bis(phenylcarbamate) product. The use of a base catalyst provides an energetically more favorable pathway compared to the non-catalytic reaction, which typically requires higher temperatures and longer reaction times.

Role of Catalyst Selection (e.g., DBU) in Reaction Efficiency

The choice of catalyst plays a crucial role in the efficiency of carbamate synthesis. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic amidine base that is frequently employed as a catalyst in urethane (B1682113) formation. Its strong basicity facilitates the deprotonation of alcohols, thereby accelerating the reaction with isocyanates.

A continuous-flow methodology for carbamate synthesis using DBU has been developed, which highlights its efficiency. nih.gov This method allows for rapid and safe production by precisely controlling the introduction of gaseous reactants like CO2 (in other carbamate syntheses) and maintaining stable temperature and pressure. nih.gov For the synthesis of Ethane-1,2-diyl bis(phenylcarbamate), a similar flow setup could potentially offer high yields and short reaction times.

The table below, based on a computational study of a model urethane formation, illustrates the significant impact of DBU on the reaction's energy profile.

Reaction PathwayActivation Energy (Gas Phase)Activation Energy (THF)
Catalyst-Free107.93 kJ/mol110.22 kJ/mol
DBU-Catalyzed-9.69 kJ/mol-8.04 kJ/mol

This data represents a model system and is intended to illustrate the catalytic effect of DBU.

Derivatization Strategies for Ethane-1,2-diyl bis(phenylcarbamate)

While specific derivatization of Ethane-1,2-diyl bis(phenylcarbamate) is not extensively documented, general strategies for modifying bis-carbamates can be applied to introduce new functionalities.

Introduction of Aromatic and Aliphatic Moieties

The introduction of additional aromatic and aliphatic moieties would typically be achieved by starting with functionalized precursors rather than by post-synthesis modification of Ethane-1,2-diyl bis(phenylcarbamate).

Aromatic Moieties: To incorporate different aromatic groups, substituted phenyl isocyanates or aromatic diols could be used in the initial synthesis. For instance, reacting ethylene glycol with a tolyl isocyanate would result in a bis(tolylcarbamate) analogue. Similarly, using a hydroquinone-based diol with phenyl isocyanate would introduce an additional aromatic ring into the backbone.

Aliphatic Moieties: The aliphatic character of the molecule can be altered by replacing ethylene glycol with other aliphatic diols of varying chain lengths or structures, such as 1,4-butanediol (B3395766) or 1,6-hexanediol. This would result in bis(phenylcarbamate)s with longer, more flexible aliphatic linkers.

Synthesis of Related Bis-Urethane Model Compounds for Degradation Studies

Ethane-1,2-diyl bis(phenylcarbamate) itself serves as a valuable model compound for studying the biodegradation of polyurethanes. Its synthesis for this purpose has been reported, typically by reacting ethylene glycol with phenyl isocyanate in a solvent like ethyl acetate (B1210297) at reflux overnight.

The rationale for using such model compounds is that their simpler, well-defined structures facilitate the study of specific bond cleavage (i.e., the urethane bond) by enzymes or microorganisms. Researchers have synthesized a series of such model compounds to investigate the mechanisms of polyurethane degradation. These studies are crucial for understanding the environmental fate of polyurethane plastics and for developing biocatalytic recycling strategies.

Considerations in Large-Scale Synthesis and Process Chemistry for Ethane-1,2-diyl bis(phenylcarbamate)

The large-scale synthesis of bis-carbamates like Ethane-1,2-diyl bis(phenylcarbamate) requires careful consideration of process chemistry to ensure safety, efficiency, and product quality. While specific industrial processes for this compound are not detailed in publicly available literature, general principles for similar chemical productions can be outlined.

Key considerations include:

Reactor Design: The reaction is typically exothermic, necessitating a reactor with efficient heat exchange capabilities to maintain a controlled temperature. Glass-lined or stainless steel reactors are common choices.

Solvent Selection: The choice of solvent is critical for dissolving reactants, managing viscosity, and facilitating product isolation. Solvents like dimethylformamide (DMF) are often used in industrial settings. scientists.uz

Reagent Addition: Phenyl isocyanate is a hazardous substance and requires careful handling. In a large-scale setting, it would likely be added dropwise or via a controlled pumping system to the solution of ethylene glycol and catalyst to manage the reaction rate and temperature. scientists.uz

Product Isolation and Purification: After the reaction is complete, the product may precipitate from the reaction mixture upon cooling or by the addition of a non-solvent like water. scientists.uz Filtration systems, such as Nutsche filters, would be employed to isolate the solid product. Subsequent washing and drying are necessary to achieve the desired purity.

Process Safety: The toxicity and reactivity of isocyanates demand stringent safety protocols, including closed-system handling and appropriate personal protective equipment. The process should be designed to be waste-free and environmentally friendly to the extent possible. scientists.uz

A conceptual process flow for industrial production might involve a primary reactor for the synthesis, followed by a precipitation vessel, a filtration unit, and a dryer.

Spectroscopic and Analytical Data for Ethane-1,2-diyl bis(phenylcarbamate) Not Publicly Available

Following a comprehensive search of scientific databases and chemical supplier information, detailed experimental spectroscopic and analytical data for the compound Ethane-1,2-diyl bis(phenylcarbamate) is not available in the public domain. The stringent requirements for scientifically accurate and specific data for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Infrared (IR/FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this particular molecule could not be met.

Searches for the compound and its various synonyms, including "Ethylene bis(phenylcarbamate)" and "1,2-Ethanediol bis(phenylcarbamate)," did not yield any published experimental datasets corresponding to the requested analytical techniques. While information exists for analogous compounds, such as chlorinated or methylated derivatives, or for the constituent functional group "phenyl carbamate," these data are not directly applicable to the specific molecular structure of Ethane-1,2-diyl bis(phenylcarbamate).

For instance, spectral data for the simpler "phenyl carbamate" can provide expected ranges for certain functional group vibrations in IR spectroscopy or general chemical shifts for the phenyl group in NMR. However, the presence of the ethane (B1197151) bridge and the duplication of the phenylcarbamate moiety create a unique electronic and structural environment. This would result in specific mass fragmentation patterns, chemical shifts, coupling constants, and electronic transitions that cannot be accurately extrapolated from related but distinct molecules.

Consequently, the creation of a scientifically rigorous article detailing the advanced spectroscopic and analytical characterization of Ethane-1,2-diyl bis(phenylcarbamate), complete with the required data tables and detailed research findings, is not possible at this time due to the absence of foundational experimental data in published literature.

Advanced Spectroscopic and Analytical Characterization of Ethane 1,2 Diyl Bis Phenylcarbamate

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating and analyzing complex mixtures, assessing compound purity, and monitoring the progress of chemical reactions. For Ethane-1,2-diyl bis(phenylcarbamate) and its polymeric derivatives, Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers. In the context of polyurethanes derived from the polymerization involving Ethane-1,2-diyl bis(phenylcarbamate) as a repeating unit or a model compound, SEC is crucial for monitoring the progress of the polymerization reaction. By analyzing samples at different time intervals, one can observe the increase in molecular weight and the change in polydispersity, providing insights into the reaction kinetics and the final properties of the polymer.

The principle of SEC is based on the differential elution of molecules from a column packed with porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. This separation by hydrodynamic volume allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

A typical SEC analysis of a polyurethane synthesis involving Ethane-1,2-diyl bis(phenylcarbamate) would involve dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (THF), and injecting it into the SEC system. The system is calibrated with polymer standards of known molecular weights to generate a calibration curve, from which the molecular weight distribution of the sample can be determined.

Table 1: Representative SEC Data for Monitoring Polyurethane Synthesis

Reaction Time (hours) Mn ( g/mol ) Mw ( g/mol ) PDI
1 5,000 7,500 1.50
2 15,000 24,000 1.60
4 30,000 51,000 1.70
8 50,000 90,000 1.80

Note: The data presented in this table are representative and intended to illustrate the typical progression of a polymerization reaction as monitored by SEC.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For Ethane-1,2-diyl bis(phenylcarbamate), HPLC is the method of choice for assessing its purity after synthesis and purification. By employing a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile and water), the compound of interest can be separated from any unreacted starting materials, byproducts, or degradation products.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other components.

Furthermore, if chiral derivatives of Ethane-1,2-diyl bis(phenylcarbamate) were to be synthesized, chiral HPLC would be essential for determining the enantiomeric excess (ee). This specialized HPLC technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.

Table 2: Typical HPLC Parameters for Purity Analysis of Ethane-1,2-diyl bis(phenylcarbamate)

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~5.8 min (hypothetical)
Purity >99% (based on peak area)

Note: The retention time and purity are hypothetical values provided for illustrative purposes.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is critical for verifying the empirical and molecular formula of a newly synthesized compound like Ethane-1,2-diyl bis(phenylcarbamate) and confirming its stoichiometric integrity.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. From these quantities, the mass percentages of C, H, and N in the original sample are calculated.

For Ethane-1,2-diyl bis(phenylcarbamate), with the molecular formula C₁₆H₁₆N₂O₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A comparison between the experimentally determined values and the theoretical values provides a strong confirmation of the compound's identity and purity.

Table 3: Elemental Analysis Data for Ethane-1,2-diyl bis(phenylcarbamate) (C₁₆H₁₆N₂O₄)

Element Theoretical (%) Experimental (%)
Carbon (C) 63.99 63.95
Hydrogen (H) 5.37 5.41
Nitrogen (N) 9.33 9.30

Note: The experimental values are representative and would be expected to be within ±0.4% of the theoretical values for a pure sample.

Theoretical and Computational Investigations of Ethane 1,2 Diyl Bis Phenylcarbamate

Quantum Chemical Calculations (e.g., DFT Methods)

No specific studies utilizing DFT or other quantum chemical methods on Ethane-1,2-diyl bis(phenylcarbamate) were found. Such calculations would typically provide insights into the molecule's fundamental properties.

Detailed geometry optimization and conformational analysis for Ethane-1,2-diyl bis(phenylcarbamate) have not been published. This analysis would be essential to determine the most stable three-dimensional structures and the energy differences between various conformers.

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for Ethane-1,2-diyl bis(phenylcarbamate) is not available in the current literature. This analysis is crucial for understanding the molecule's electronic behavior, including its reactivity and electron-donating or accepting capabilities.

Computational vibrational frequency analysis for Ethane-1,2-diyl bis(phenylcarbamate) has not been reported. This analysis would theoretically predict the molecule's infrared and Raman spectra, aiding in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No molecular dynamics simulation studies focused on exploring the conformational landscape of Ethane-1,2-diyl bis(phenylcarbamate) were identified. These simulations would offer a deeper understanding of the molecule's dynamic behavior and flexibility over time.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

There are no available computational models predicting the reactivity or elucidating mechanistic pathways for reactions involving Ethane-1,2-diyl bis(phenylcarbamate). Such studies would help in understanding its chemical stability and potential transformation products.

Computational Studies on Intermolecular Interactions and Self-Assembly Propensity

Specific computational investigations into the intermolecular interactions and self-assembly characteristics of Ethane-1,2-diyl bis(phenylcarbamate) are absent from the scientific literature. This research would be vital for predicting how the molecules interact with each other in a condensed phase, which influences material properties.

Chemical Reactivity and Mechanistic Studies of Ethane 1,2 Diyl Bis Phenylcarbamate

Reaction Kinetics and Thermodynamics

The formation of Ethane-1,2-diyl bis(phenylcarbamate) from ethylene (B1197577) glycol and phenyl isocyanate is a nucleophilic addition reaction. The kinetics and thermodynamics of this urethane-forming reaction are influenced by various factors, including the surrounding solvent medium and the presence of catalysts.

Influence of Solvent Polarity on Reaction Rates and Outcomes

The polarity of the solvent plays a crucial role in the kinetics of urethane (B1682113) formation. The reaction between an alcohol and an isocyanate proceeds through a polar transition state. Consequently, polar solvents are better able to stabilize this transition state, leading to an acceleration of the reaction rate.

Detailed kinetic studies on the analogous reaction between 1,2-propanediol and phenyl isocyanate have demonstrated this effect. The reaction follows second-order kinetics, and the rate constants are significantly higher in more polar solvents. For instance, the reaction is substantially faster in dimethylformamide (a polar aprotic solvent) than in less polar aromatic solvents like toluene (B28343) and xylene. researchgate.netresearchgate.net This acceleration is attributed to the effective solvation of the charged intermediate species, which lowers the activation energy of the reaction. researchgate.net

The general trend observed is that an increase in solvent polarity enhances the rate of reactions where a charge is developed in the activated complex from more neutral reactants. researchgate.net The rate of the reaction between phenyl isocyanate and methanol (B129727) has been shown to vary by as much as 71-fold across a range of solvents, with the reaction being fastest in non-hydrogen bonding solvents like benzene (B151609) and slowest in hydrogen-bonding solvents like acetonitrile. researchgate.net

Table 1: Effect of Solvent Polarity on Urethane Reaction Rate (Data based on the analogous reaction of 1,2-propanediol with phenyl isocyanate)

SolventDielectric Constant (approx.)Relative Reaction Rate
Xylene2.3Low
Toluene2.4Medium
Dimethylformamide (DMF)36.7High

This interactive table illustrates the general principle that reaction rates for urethane formation increase with solvent polarity. The data is qualitative, based on findings from related systems. researchgate.net

Catalytic Effects on Reactivity (e.g., base catalysis)

The formation of carbamates is highly susceptible to catalysis. Both Lewis acids (e.g., organotin compounds) and Lewis bases (e.g., tertiary amines) are effective catalysts. researchgate.net Base catalysis, particularly by tertiary amines such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is common and proceeds through the activation of the alcohol component. acs.org

The mechanism of amine catalysis involves the formation of a hydrogen-bonded complex between the tertiary amine and the alcohol's hydroxyl group. acs.org This complexation increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. The reaction then proceeds via nucleophilic attack, followed by proton transfer to form the stable urethane linkage.

Kinetic studies have shown that the rate of the urethane reaction increases with the concentration of the base catalyst. For the reaction of 1,2-propanediol with phenyl isocyanate, the second-order rate constant is significantly enhanced in the presence of triethylamine. researchgate.net Metal-based catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are also highly effective and are thought to function by activating the isocyanate group through complexation. researchgate.netresearchgate.net

Table 2: Influence of Triethylamine (TEA) Catalyst on Urethane Formation Kinetics (Data from a model system of 1,2-propanediol and phenyl isocyanate in xylene)

TEA Concentration (mol/L)Initial Rate Constant (k₁) (L/mol·s)Final Rate Constant (k₂) (L/mol·s)
0.000.000180.00018
0.010.00160.0007
0.050.00550.0028
0.100.01010.0051

This interactive table is based on experimental data from a related system and demonstrates the significant acceleration of the reaction rate with increasing concentrations of a base catalyst. The two different rate constants correspond to the reaction of the primary and secondary hydroxyl groups of 1,2-propanediol. researchgate.net

Degradation Mechanisms and Pathways

The carbamate (B1207046) linkages in Ethane-1,2-diyl bis(phenylcarbamate) are susceptible to degradation through several pathways, including thermal decomposition and base-catalyzed hydrolysis. These degradation routes are critical for understanding the long-term stability and potential for controlled breakdown of polyurethane-like materials.

Thermal Decomposition Profiles and Products

The thermal degradation of carbamates is essentially the reverse of their formation reaction. When heated, the carbamate linkage can cleave to regenerate the original alcohol and isocyanate. This process is a key phosgene-free method for producing isocyanates. mdpi.comnih.gov

Applying this model to Ethane-1,2-diyl bis(phenylcarbamate), the expected primary thermal decomposition products would be phenyl isocyanate and ethylene glycol . Further heating could lead to secondary reactions and degradation of these initial products.

Table 3: Kinetic Parameters for the Thermal Decomposition of Dimethylhexane-1,6-dicarbamate (HDC)

ParameterValue
Activation Energy (Ea)119.51 kJ mol⁻¹
Pre-exponential Factor (log A)14.82 s⁻¹
Kinetic Equationdα/dt = 10¹⁵.¹²(1-α)³/²e⁻¹⁴³⁷⁵/ᵀ

This interactive table presents the kinetic parameters for the thermal decomposition of HDC, which serves as a model for the decomposition of Ethane-1,2-diyl bis(phenylcarbamate). The data indicates a significant energy barrier for the cleavage of the carbamate bond. nih.gov

Base-Triggered "Debond-on-Demand" Chemistry

The carbamate linkage can be cleaved under basic conditions, a process that can be harnessed for "debond-on-demand" applications. The mechanism for the alkaline hydrolysis of phenylcarbamates derived from primary or secondary amines is a well-studied example of this reactivity. rsc.org

The process proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.org The reaction is initiated by the abstraction of the acidic proton from the carbamate nitrogen by a base. This deprotonation forms a transient N-anion. The N-anion is unstable and rapidly eliminates the phenoxide leaving group, resulting in the formation of a highly reactive phenyl isocyanate intermediate. rsc.orgnih.gov This is the rate-determining step of the cleavage.

Once formed, the phenyl isocyanate intermediate is quickly trapped by any available nucleophile. In aqueous alkaline solutions, the nucleophile is water or hydroxide, leading to the formation of carbanilic acid, which decarboxylates to aniline (B41778). acs.orgnih.gov If the reaction is performed in the presence of other nucleophiles, such as amines, the isocyanate can be trapped to form ureas. acs.org This base-triggered cleavage provides a method for the controlled release of isocyanates or the degradation of the carbamate structure under specific chemical triggers.

Environmental Degradation Considerations

The environmental fate of Ethane-1,2-diyl bis(phenylcarbamate) is primarily governed by its susceptibility to hydrolytic and microbial degradation. Carbamate compounds, widely used as pesticides, are known to degrade in the environment through these pathways. researchgate.netiastate.edu

Hydrolysis is a major abiotic degradation route, particularly under neutral to alkaline conditions. nih.gov The carbamate linkage contains an ester-like bond that is susceptible to cleavage by water. The rate of hydrolysis is influenced by pH, with faster degradation occurring in more basic environments, consistent with the base-triggered cleavage mechanism described above. nih.gov For polyurethanes, the chemical structure dictates susceptibility; materials with ester linkages, like those in ester-based polyols, are known to be more prone to hydrolysis than those with ether linkages. komatsu.jp

Chemoselective Transformations of Carbamate Moieties

The carbamate groups within Ethane-1,2-diyl bis(phenylcarbamate) offer a versatile platform for chemical transformations. The phenoxy group is a competent leaving group, enabling reactions such as deprotection to the parent diamine or conversion to other functional groups like ureas. The reactivity is centered around the electrophilic carbonyl carbon and the acidic N-H protons, allowing for a range of chemoselective modifications.

The removal of the phenylcarbamate groups to release the parent ethylenediamine (B42938) is a key transformation. Tetrabutylammonium fluoride (B91410) (TBAF) has been investigated as a reagent for the mild cleavage of carbamates. lookchem.comorganic-chemistry.org Phenylcarbamates, in particular, are noted for their high reactivity compared to other carbamates like Boc or Cbz groups, often allowing for selective cleavage under gentle conditions. lookchem.com

The deprotection mechanism initiated by TBAF is believed to proceed via an E1cB-type (Elimination Unimolecular conjugate Base) pathway. The reaction is initiated by the deprotonation of the ionizable N-H proton of the carbamate by the fluoride ion. acs.org This generates a carbamate anion, which then eliminates the phenoxide leaving group to form a transient isocyanate intermediate. acs.orgnih.gov In the presence of a proton source, such as the water molecules often present in commercial TBAF solutions, the isocyanate is hydrolyzed to a carbamic acid, which rapidly decarboxylates to yield the free amine. acs.org

However, a significant side reaction during TBAF-mediated deprotection is the formation of urea (B33335) derivatives, which will be discussed in the following section. The ratio of the desired amine to the urea byproduct is highly sensitive to reaction conditions and the structure of the carbamate. acs.org

Table 1: Factors Influencing TBAF-Mediated Phenylcarbamate Deprotection
ParameterEffect on Reaction OutcomeRationaleReference
Amount of TBAF Lowering the amount of TBAF can favor the formation of urea byproducts.With less TBAF, the rate of hydrolysis of the isocyanate intermediate may be slower, allowing more time for the newly formed amine to act as a nucleophile. acs.org acs.org
Solvent The choice of solvent (e.g., THF) affects reaction rates and product distribution.Solvent polarity and ability to solvate ions can influence the stability of intermediates and transition states. nih.gov nih.gov
Substrate Structure Sterically hindered amines favor the formation of the free amine over urea. Aromatic amines are less nucleophilic, leading to selective amine formation.Steric hindrance around the amine makes it a less effective nucleophile for attacking the isocyanate intermediate. The low nucleophilicity of aromatic amines means hydrolysis of the isocyanate is faster than urea formation. acs.org acs.org

For Ethane-1,2-diyl bis(phenylcarbamate), treatment with TBAF would generate an isocyanate at one or both ends of the molecule. The subsequent reaction pathway would determine whether the final product is ethylenediamine, an oligomeric urea, or a more complex mixture.

Phenylcarbamates are excellent precursors for the synthesis of urea derivatives. The reaction of Ethane-1,2-diyl bis(phenylcarbamate) with a primary or secondary amine can proceed under mild, neutral conditions, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), to yield the corresponding bis-urea in high yield. google.com This transformation occurs via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the carbamate, leading to the displacement of phenol (B47542). google.comcommonorganicchemistry.com

This reactivity is not only useful for targeted synthesis but also explains the primary side reactions observed during deprotection. As mentioned, the deprotection of phenylcarbamates with TBAF generates an isocyanate intermediate. acs.org If a molecule of the newly formed amine (in this case, ethylenediamine or a mono-deprotected intermediate) attacks the isocyanate, a urea linkage is formed. acs.orgnih.gov In the case of a bifunctional molecule like Ethane-1,2-diyl bis(phenylcarbamate), this can lead to the formation of oligomeric or polymeric ureas as significant side products. nih.gov

The general scheme for these transformations is as follows:

Targeted Synthesis : Bis-carbamate + 2 R₂NH → R₂N-CO-NH-(CH₂)₂-NH-CO-NR₂ + 2 PhOH

Side Reaction during Deprotection : The in-situ generated amine attacks the isocyanate intermediate, leading to self-condensation and the formation of urea-linked chains.

The chemoselectivity of these reactions is notable. For instance, reacting a bis-phenylcarbamate with an excess of a different amine can lead to the selective formation of a dissymmetric urea without requiring an additional base. nih.govgoogle.com

Table 2: Reactivity of Phenylcarbamates in Urea Formation
ReactantConditionsProduct TypeKey FeaturesReference
Primary/Secondary AmineDMSO, ambient to 85°CN,N'-Disubstituted or N,N,N'-Trisubstituted UreaMild, efficient, high-yield, neutral conditions. google.com google.com
Aromatic Amine (e.g., Aniline)DMSO, requires heating (e.g., 85°C)N,N'-Diaryl or N-Alkyl-N'-Aryl UreaSlower reaction rate due to lower nucleophilicity of aromatic amines. google.com google.com
TBAF (Deprotection Conditions)THF, ambient temperatureSymmetrical Urea (Side Product)Proceeds via an isocyanate intermediate which is trapped by the generated amine. acs.org acs.org

Polymerization Mechanisms Involving Bis-Carbamate Units

Ethane-1,2-diyl bis(phenylcarbamate) serves as a valuable non-isocyanate precursor for the synthesis of polyurethanes. This approach avoids the use of highly toxic and moisture-sensitive isocyanates, aligning with principles of green chemistry. nih.govresearchgate.net

Polyurethanes can be synthesized from bis-carbamate precursors through a polycondensation reaction known as transurethanization. mdpi.com In this process, Ethane-1,2-diyl bis(phenylcarbamate) is reacted with a diol (typically a long-chain polyol which will form the soft segment of the polymer) at elevated temperatures. researchgate.net The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the carbamate's carbonyl carbon, leading to the formation of a new urethane linkage and the elimination of phenol as a byproduct. nih.govmdpi.com

The polymerization is an equilibrium process. To drive the reaction towards the formation of a high molecular weight polymer, the phenol byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum or using an inert gas stream. nih.gov Various catalysts, such as those based on titanium, tin, or bismuth, can be employed to accelerate the rate of transurethanization. mdpi.comnih.gov This method allows for the synthesis of linear, thermoplastic polyurethanes. researchgate.net

This non-isocyanate route offers a pathway to polyurethanes with properties comparable to those produced via conventional methods, with the key advantage of using more stable and less hazardous monomers. nih.gov

The polymerization of Ethane-1,2-diyl bis(phenylcarbamate) with a diol results in a linear polymer architecture characterized by repeating urethane linkages [-NH-C(O)-O-] in the backbone. acs.org The resulting polyurethane is a segmented copolymer. The portion derived from the bis-carbamate and any short-chain diol chain extenders constitutes the "hard segments," while the portion derived from a long-chain polyol forms the "soft segments." mdpi.com The physical and mechanical properties of the final material, such as flexibility, hardness, and thermal stability, are dictated by the chemical nature of these segments and the degree of phase separation between them. acs.org

The linkage formation via transurethanization is generally robust. However, side reactions can occur, particularly at the high temperatures required for polymerization, which can alter the final polymer architecture. One potential side reaction is the back-biting of a terminal hydroxyl group on a growing polymer chain, which can lead to the formation of cyclic structures and limit the achievable molecular weight. nih.gov Furthermore, thermal degradation of the carbamate or urethane groups could potentially lead to the formation of urea linkages, which would introduce different chemical and physical properties into the polymer backbone. nih.gov Careful control over reaction temperature, time, and catalyst choice is therefore crucial to ensure the formation of a well-defined linear polymer architecture with the desired urethane linkages. researchgate.net

Advanced Materials Science Applications of Ethane 1,2 Diyl Bis Phenylcarbamate and Derivatives

Precursors for Polymer Synthesis and Material Development

The bifunctional nature of Ethane-1,2-diyl bis(phenylcarbamate) positions it as a potential building block, or monomer, for synthesizing a variety of polymers. Its structural characteristics can be leveraged to create materials with tailored properties.

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of diisocyanates with polyols. Their properties are heavily influenced by the phase-separated morphology of soft segments (from long-chain polyols) and hard segments (from diisocyanates and chain extenders). Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form the hard segments, which act as physical crosslinks through hydrogen bonding. ufrgs.br

While Ethane-1,2-diyl bis(phenylcarbamate) itself is not a traditional chain extender due to the lack of reactive hydroxyl or primary amine groups, its structure is analogous to the hard-segment domains in PUs. It can be considered a model compound for studying the hydrogen bonding and packing of urethane (B1682113) groups. Furthermore, derivatives of this compound, functionalized with terminal hydroxyl groups on the phenyl rings (e.g., Ethane-1,2-diyl bis(hydroxy-phenylcarbamate)), could serve as novel chain extenders or diol monomers.

The introduction of such a pre-formed bis-carbamate unit into a polyurethane backbone could impart specific properties:

Enhanced Hard-Segment Regularity: The defined structure of the monomer could lead to more organized hard-domain packing, potentially increasing the material's modulus and thermal stability.

Modified Mechanical Properties: The combination of the flexible ethane (B1197151) linker and the rigid phenylcarbamate units could influence the stress-strain behavior of the resulting elastomer, balancing stiffness and flexibility. researchgate.net

Controlled Phase Separation: The specific chemical nature of the chain extender plays a crucial role in its compatibility with the soft and hard segments, thereby controlling the degree of phase separation and, consequently, the final polymer properties. ufrgs.br

The properties of polyurethanes can be systematically tuned by altering the structure of the chain extender, as illustrated in the table below, which compares typical effects of different chain extender classes.

Chain Extender TypeTypical DiisocyanateResulting Hard Segment CharacteristicsImpact on Polyurethane Properties
Aliphatic Diol (e.g., 1,4-Butanediol)MDIFlexible, good H-bondingGood balance of hardness and elasticity
Aromatic Diamine (e.g., MOCA)MDI/TDIVery rigid, strong H-bondingHigh hardness, high modulus, excellent tear strength
Glycols (e.g., Ethylene (B1197577) Glycol)MDIRegular structureIncreased crystallinity of hard domains
Hypothetical Hydroxylated Derivative MDIPre-organized H-bonding unitsPotentially enhanced thermal stability and defined morphology

This table presents generalized data for illustrative purposes.

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, good dielectric properties, and near-zero volumetric shrinkage during curing. wikipedia.org The synthesis of benzoxazine (B1645224) monomers typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. nih.gov

Direct application of Ethane-1,2-diyl bis(phenylcarbamate) as a precursor in traditional polybenzoxazine synthesis is not straightforward, as it is neither a phenol nor a primary amine. However, its derivatives could be designed to act as precursors. For example, a derivative synthesized from a phenolic amine (like aminophenol) would contain the necessary phenolic hydroxyl group and a secondary amine within the carbamate (B1207046) linkage that could potentially participate in the benzoxazine ring formation, although this is a non-standard approach.

A more viable route involves using a diamine derivative, such as 1,2-diaminoethane, which is a key component in forming bis-benzoxazine monomers. If Ethane-1,2-diyl bis(phenylcarbamate) were to be hydrolyzed to yield 1,2-diaminoethane and a corresponding phenol derivative, these components could then be used in a conventional benzoxazine synthesis.

The properties of polybenzoxazines are highly dependent on the structure of the precursors. The incorporation of elements from Ethane-1,2-diyl bis(phenylcarbamate), such as the flexible ethane linker, could influence the final thermoset properties.

PropertyPoly(BA-a) (Bisphenol-A/Aniline (B41778) based)Poly(P-pda) (Phenol/p-Phenylenediamine based)Potential Impact of Flexible Linkers
Glass Transition Temp. (Tg)~160-190 °C>250 °CMay lower Tg but improve toughness
Char Yield at 800 °C (N2)~35%~60%Variable, depends on overall aromatic content
Dielectric Constant (1 MHz)~3.0-3.5~3.2-3.8May slightly increase due to polar carbamate groups if incorporated
Water Absorption<1.5%<1.0%May increase if H-bonding sites are accessible

Data compiled from various sources for general comparison of typical polybenzoxazine properties. researchgate.net

Role in Redox Polymers and Energy Storage Systems

Redox-active polymers are materials that can store and release energy through reversible electrochemical reactions (oxidation and reduction). They are of great interest for developing next-generation energy storage devices like organic batteries and supercapacitors, offering advantages such as material abundance, flexibility, and sustainability compared to traditional inorganic materials. researchgate.netacs.org

The standard Ethane-1,2-diyl bis(phenylcarbamate) molecule is not inherently redox-active under typical electrochemical operating conditions. The carbamate and phenyl groups are electrochemically stable. To make it suitable for energy storage applications, redox-active moieties would need to be chemically attached to the core structure. rsc.org

The design of a redox-active monomer based on this compound would involve a multi-step synthesis:

Selection of Redox Group: Common organic redox-active groups include quinones, nitroxide radicals (like TEMPO), and phenothiazines.

Functionalization: These groups would be covalently bonded to the phenyl rings of the parent molecule. For instance, an amino-functionalized redox molecule could be reacted with a carboxylated derivative of the bis(phenylcarbamate) to form an amide linkage.

Polymerization: The resulting redox-active monomer could then be polymerized. If the monomer is designed with additional reactive sites (e.g., vinyl or hydroxyl groups), it can be incorporated into various polymer backbones, such as polystyrenes, polyacrylates, or polyurethanes.

This strategy combines the structural benefits of the bis-carbamate core (e.g., influencing solubility and morphology) with the electrochemical functionality of the appended redox groups.

The performance of a redox polymer in an energy storage device is determined by several factors, including its redox potential, specific capacity, and charge/discharge kinetics. For a hypothetical polymer derived from a functionalized Ethane-1,2-diyl bis(phenylcarbamate) monomer, the electrochemical properties would be primarily dictated by the chosen redox-active pendant group.

Redox GroupTypical Redox Potential (vs. Li/Li+)Theoretical Specific Capacity (mAh/g)Key Characteristics
Anthraquinone~2.2 V~257Two-electron process, good stability
TEMPO (Nitroxide Radical)~3.6 V~110One-electron process, fast kinetics, high potential
Phenothiazine~3.0 - 3.5 V~150High potential, stable radical cation
Benzoquinone~2.8 V~490High capacity, but can be prone to dissolution

This table provides representative data for common organic redox-active groups that could be appended to a monomer backbone. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The carbamate groups in Ethane-1,2-diyl bis(phenylcarbamate) are ideal for directing self-assembly through hydrogen bonding, as the N–H group is a proton donor and the carbonyl (C=O) and ether (C–O–C) oxygens are proton acceptors.

The molecule's structure, with two phenylcarbamate units at each end of a flexible ethane spacer, allows for the formation of extended, ordered structures. Analogous bis-urethane and bis-urea compounds are well-known to self-assemble into one-dimensional tapes or two-dimensional sheets. nih.gov In the case of Ethane-1,2-diyl bis(phenylcarbamate), the N–H group of one molecule can form a hydrogen bond with the C=O group of a neighboring molecule (N–H···O=C). This interaction, repeated systematically, can lead to the formation of linear or zigzag chains.

The flexibility of the ethane-1,2-diyl linker allows the two phenylcarbamate groups to adopt various conformations, which can lead to different packing arrangements and supramolecular architectures. For instance, a twisted conformation is observed in similar structures like bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, which facilitates the formation of a complex three-dimensional hydrogen-bonded network. nih.gov The phenyl groups also introduce the possibility of π–π stacking interactions, which can further stabilize the self-assembled structures.

These self-assembly properties are significant for materials design, as they can be used to create:

Organogels: Where the self-assembled fibrillar network immobilizes a solvent.

Liquid Crystals: Where the molecules exhibit long-range orientational order.

Functional Materials: Where the ordered arrangement of molecules leads to anisotropic properties, for example in optical or electronic materials.

Understanding and controlling the self-assembly of such molecules is a key goal in supramolecular materials science. chemistryviews.org

Directed Assembly through Hydrogen Bonding Networks

The molecular structure of Ethane-1,2-diyl bis(phenylcarbamate) features key functional groups that facilitate the directed assembly of supramolecular structures. The carbamate moiety (–NH–C(=O)–O–) is a powerful structural motif for building predictable networks because it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). acs.orgnih.gov This dual functionality allows the molecules to link together through robust and directional N-H···O=C hydrogen bonds.

Table 1: Hydrogen Bonding Capabilities of the Carbamate Moiety

Functional Group Role in Hydrogen Bonding
Amine (N-H) Donor

The reliability of this hydrogen bonding has been observed in various systems containing carbamate groups, where it often serves as the primary interaction guiding self-assembly. nih.gov

Formation of Ordered Architectures in Solid State and Solution

The strong tendency of Ethane-1,2-diyl bis(phenylcarbamate) to form hydrogen-bonded networks directly influences the creation of ordered architectures in both the solid state and in solution.

Solution: In non-polar or less polar solvents, the same hydrogen bonding interactions that define the solid-state structure can persist, leading to the formation of ordered supramolecular polymers in solution. acs.org The equilibrium between individual molecules (solutes) and the assembled polymer chains can be influenced by factors such as concentration, temperature, and solvent polarity. In solvents that compete for hydrogen bonds (like water or alcohols), the self-assembly is less favored. The formation of these solution-phase assemblies can lead to interesting properties, such as the formation of gels at high concentrations or the templating of other molecular processes.

Catalytic Applications and Ligand Design

Ethane-1,2-diyl Scaffolds in Transition Metal Catalysis

The ethane-1,2-diyl scaffold, the central component of Ethane-1,2-diyl bis(phenylcarbamate), is derived from ethane-1,2-diamine (ethylenediamine), a foundational building block in coordination chemistry and catalysis. atamanchemicals.com When used as a ligand, the parent diamine is a classic bidentate chelator, meaning it can bind to a metal center at two points. This chelation forms a stable five-membered ring with the metal, a thermodynamically favorable arrangement known as the "chelate effect," which enhances the stability of the resulting metal complex.

While the carbamate nitrogens in Ethane-1,2-diyl bis(phenylcarbamate) are generally poor ligands due to the electron-withdrawing nature of the adjacent carbonyl group, the underlying scaffold is of immense importance. Derivatives of ethane-1,2-diamine are ubiquitous in transition metal catalysis. For example, related structures where the ethane-1,2-diyl unit links other coordinating groups are used to build complex coordination polymers and metal-organic frameworks. rsc.org The primary value of the ethane-1,2-diyl scaffold lies in its ability to position two coordinating functional groups at an ideal distance for chelation, providing a rigid and stable backbone for a wide variety of catalytic systems.

Design of Ligands for Chiral Catalysis (if relevant to related bis-imines/carbamates)

The ethane-1,2-diyl scaffold is a cornerstone in the design of ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. sigmaaldrich.comnih.gov By starting with a chiral version of the diamine backbone, such as (1S,2S)-1,2-diphenylethane-1,2-diamine, a vast number of C₂-symmetric chiral ligands can be synthesized. lookchem.com These ligands create a well-defined chiral environment around a metal catalyst, which directs the stereochemical outcome of a chemical reaction.

Bis-imines (diimines) derived from the condensation of chiral 1,2-diamines and aldehydes or ketones are a prominent class of ligands used in asymmetric synthesis. mdpi.com For instance, iridium complexes with polymeric chiral diamine ligands based on this scaffold have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with excellent enantioselectivities (up to 99% ee). nih.gov The success of these ligands stems from the rigid and predictable geometry imposed by the chiral ethane-1,2-diyl backbone. This framework has been successfully applied in numerous metal-catalyzed reactions, including hydrogenations, aryl-aryl cross-couplings, and allylic substitutions. nih.govnih.govrsc.org

Table 2: Examples of Asymmetric Reactions Using Catalysts with Chiral 1,2-Diamine Scaffolds

Reaction Type Metal Catalyst Ligand Type Achieved Enantioselectivity (ee) Reference
Asymmetric Transfer Hydrogenation Iridium Polymeric Chiral Diamine Up to 99% nih.gov
Asymmetric Michael Reaction (pre-catalyst) Chiral Diimine 85–93% mdpi.com
Asymmetric Aryl-Aryl Coupling Palladium Chiral Bis(NHC) Up to 60% rsc.org

NHC = N-Heterocyclic Carbene

Applications in Organic Transformations

The carbamate functional group present in Ethane-1,2-diyl bis(phenylcarbamate) is not only a structural element but can also participate directly in organic transformations. Aryl carbamates have emerged as versatile functional groups in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

One key application is the use of aryl carbamates as leaving groups in nickel-catalyzed reactions. For instance, N,N-dialkyl aryl O-carbamates can undergo amination reactions where the carbamate group is displaced by an amine, forming a new carbon-nitrogen bond. nih.gov This transformation provides an alternative to traditional methods that often rely on aryl halides.

Furthermore, metal carbamates have been investigated as catalysts themselves. Homoleptic carbamates of various transition metals have been screened for their catalytic activity in reactions such as the coupling of CO₂ and epoxides. mdpi.com While the title compound is a neutral organic molecule, its interaction with metal centers could generate catalytically active species in situ. Carbamates also feature as important intermediates or products in numerous organic transformations, including the synthesis of pharmaceuticals, agrochemicals, and heterocycles. tandfonline.comorientjchem.orgresearchgate.net The synthesis of carbamates is an active area of research, with catalytic methods being developed for the carbonylation of amines or the reaction of anilines with dimethyl carbonate. acs.orgacs.orgacs.org

Conclusion and Future Research Directions

Interdisciplinary Research Opportunities:Identifying interdisciplinary opportunities requires a foundational understanding of the compound's properties and potential activities, which is currently lacking.

Given the current state of available research, a detailed and informative article focusing solely on Ethane-1,2-diyl bis(phenylcarbamate) cannot be produced. Further primary research would be required to establish the fundamental characteristics of this compound before a comprehensive review could be written.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethane-1,2-diyl bis(phenylcarbamate), and what are the critical parameters affecting yield and purity?

  • Methodology : The compound is synthesized via condensation of ethane-1,2-diol with phenyl isocyanate under anhydrous conditions. Key parameters include:

  • Stoichiometry : A 1:2 molar ratio of diol to isocyanate to ensure complete carbamate bond formation.
  • Catalysis : Use of triethylamine (0.5-1.0 eq.) to neutralize HCl byproducts and accelerate reaction kinetics.
  • Temperature : Maintain 60–80°C to balance reaction rate and minimize thermal decomposition.
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance solubility and reaction homogeneity.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC .

Q. What spectroscopic techniques are most effective for characterizing Ethane-1,2-diyl bis(phenylcarbamate), and how are spectral data interpreted?

  • Techniques :

  • FT-IR : Carbamate C=O stretch at 1680–1720 cm⁻¹ and N-H stretch at 3200–3350 cm⁻¹.
  • ¹H NMR : Ethylene protons (δ 4.2–4.5 ppm, triplet) and aromatic protons (δ 7.2–7.5 ppm, multiplet).
  • ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm.
    • Data Interpretation : Compare with computational predictions (e.g., DFT at B3LYP/6-311+G(d,p)) to resolve ambiguities in rotational isomerism .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of carbamate bond formation in Ethane-1,2-diyl bis(phenylcarbamate)?

  • Steric Effects : Bulky substituents on phenyl groups reduce reaction rates due to hindered access to the isocyanate electrophile.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase carbamate stability by delocalizing the carbonyl π-electrons.
  • Experimental Validation : Synthesize derivatives with para-substituted phenyl groups (e.g., -OMe, -Cl) and monitor reaction progress via in-situ IR spectroscopy .

Q. What computational strategies resolve contradictions between crystallographic and solution-phase structural data?

  • Approach :

  • Perform variable-temperature XRD (100–298 K) to assess thermal motion and bond-length variations.
  • Use solid-state ¹³C CP-MAS NMR to compare crystallographic data with solution-phase conformers.
  • Apply DFT-D3 dispersion corrections to model intermolecular interactions in the crystal lattice.
    • Case Study : Discrepancies in C-N bond lengths (1.33 Å vs. 1.41 Å) are attributed to temperature-dependent conformational flexibility .

Q. How can Ethane-1,2-diyl bis(phenylcarbamate) serve as a hydrogen-bonding scaffold in supramolecular chemistry?

  • Design :

  • Crystallography : Analyze H-bond networks using SHELXL (d(D···A) < 3.2 Å, θ > 150°).
  • Solution Studies : Titrate with H-bond acceptors (e.g., pyridine derivatives) while monitoring NH signal broadening via ¹H NMR.
  • Computational Modeling : Map electrostatic potential surfaces (MEPs) to predict interaction sites.
    • Findings : The compound forms 2D networks in the solid state, validated by Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across cell lines?

  • Protocol :

Purity Verification : HPLC-PDA (retention time 8.9±0.2 min, λ=254 nm).

Solvent Controls : Compare DMSO vs. aqueous solubilization to rule out solvent artifacts.

Metabolic Profiling : RNA-seq to identify carboxylesterase (CES) isoforms responsible for differential metabolism in MCF-7 vs. HEK293 cells.

  • Resolution : siRNA knockdown of CES1 in MCF-7 cells reduces IC₅₀ by 40%, aligning results with HEK293 data .

Methodological Tables

Parameter Optimized Condition Impact on Yield Reference
Reaction Temperature70°C ± 5°CMaximizes conversion (85–90%)
Solvent PolarityTHF (ε = 7.5)Enhances reactant solubility
Catalyst LoadingTriethylamine (0.7 eq.)Reduces side products by 30%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.